molecular formula C24H35P B14664094 Dodecyl(diphenyl)phosphane CAS No. 38854-58-9

Dodecyl(diphenyl)phosphane

Cat. No.: B14664094
CAS No.: 38854-58-9
M. Wt: 354.5 g/mol
InChI Key: KCYMAYAYGICFGX-UHFFFAOYSA-N
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Description

Dodecyl(diphenyl)phosphane (chemical formula: C₂₄H₃₅P) is a tertiary phosphane featuring a dodecyl (C₁₂H₂₅) chain and two phenyl (C₆H₅) groups bonded to a central phosphorus atom. This compound combines the electronic effects of aromatic phenyl groups with the hydrophobic properties of a long alkyl chain, making it a versatile ligand in coordination chemistry and catalysis. Its structure enables unique solubility characteristics, bridging polar and non-polar environments, which is advantageous in applications such as surfactant systems or transition-metal catalysis .

Properties

CAS No.

38854-58-9

Molecular Formula

C24H35P

Molecular Weight

354.5 g/mol

IUPAC Name

dodecyl(diphenyl)phosphane

InChI

InChI=1S/C24H35P/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3

InChI Key

KCYMAYAYGICFGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(diphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of dodecylmagnesium bromide with diphenylchlorophosphine under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(diphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecyl(diphenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl(diphenyl)phosphane involves its ability to act as a nucleophile, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphorus atom in the compound can also undergo oxidation, forming phosphine oxides that can further react with other substrates .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphane Compounds

Structural and Physicochemical Properties

The table below highlights key differences between Dodecyl(diphenyl)phosphane and analogous phosphanes:

Compound Substituents Molecular Weight (g/mol) Solubility Key Applications References
This compound Dodecyl, two phenyl ~354 Non-polar solvents (e.g., hexane, toluene) Ligand design, surfactant systems
Triphenylphosphine Three phenyl 262.3 Aromatic solvents (e.g., toluene, THF) Catalysis, coordination chemistry
Allyldiphenylphosphine Allyl, two phenyl 226.3 Polar aprotic solvents (e.g., DCM, THF) Ligand in organic synthesis
1,10-Bis(diphenylphosphino)decane Two diphenyl groups, decane linker ~510 Chloroform, DCM Bidentate ligand for metal complexes
Tridodecylphosphine Three dodecyl ~520 Hydrophobic solvents Surfactant, phase-transfer agent

Key Observations :

  • Hydrophobicity: The dodecyl chain in this compound enhances solubility in non-polar media compared to Triphenylphosphine, which is more soluble in aromatic solvents. This property is critical for applications requiring compatibility with lipid membranes or hydrophobic reaction environments .
  • In contrast, bidentate ligands like 1,10-Bis(diphenylphosphino)decane offer chelating effects but lack the same hydrophobic tail .
  • Oxidative Stability : Unlike Tridodecylphosphine (fully alkyl-substituted), the phenyl groups in this compound provide partial resistance to oxidation, a common issue with trialkylphosphines .
Ligand Behavior in Metal Complexes

This compound’s mixed aryl/alkyl substitution modulates electronic and steric properties in metal complexes. For example:

  • Gold(I) Complexes : Phosphane ligands with bulky substituents (e.g., this compound) enhance the stability of gold(I) complexes, as seen in cytotoxic agents targeting cancer cells .
  • Iron(II) Complexes: Ligands with long alkyl chains may improve membrane permeability in bioinorganic applications, as observed in iron-cyclopentadienyl compounds with phosphane co-ligands .
Catalytic Performance
  • Enantioselective Reactions : While diphenylphosphane oxide derivatives are used in asymmetric catalysis (e.g., Michael additions), the dodecyl chain in this compound could influence enantioselectivity by altering substrate-ligand interactions .
  • Cross-Coupling Reactions : Compared to Triphenylphosphine, the hydrophobic tail may facilitate phase-transfer catalysis in biphasic systems, though direct evidence requires further study .

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